1-Bromo-4-(tert-butyl)-2-nitrobenzene is an organic compound with the molecular formula . It is classified as a brominated aromatic compound, specifically a nitro-substituted derivative of benzene. The compound features a bromine atom at the para position (1-position), a tert-butyl group at the meta position (4-position), and a nitro group at the ortho position (2-position) on the benzene ring. Its Chemical Abstracts Service (CAS) number is 70729-05-4, and it has a molecular weight of 258.11 g/mol .
The synthesis of 1-Bromo-4-(tert-butyl)-2-nitrobenzene typically involves the nitration of 1-bromo-4-(tert-butyl)benzene. This process employs concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selectivity for the nitro group at the 2-position.
In industrial settings, large-scale nitration reactors are utilized, allowing for precise control over reaction parameters such as temperature and concentration, which are crucial for optimizing yield and purity.
The structure of 1-Bromo-4-(tert-butyl)-2-nitrobenzene can be represented in various formats:
CC(C)(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
.This structure indicates that the compound consists of a benzene ring with three substituents positioned at specific locations, which significantly influences its chemical reactivity and properties.
1-Bromo-4-(tert-butyl)-2-nitrobenzene participates in various chemical reactions typical of brominated aromatic compounds. Notably, it can undergo lithium-bromide exchange reactions with organolithium reagents such as n-butyllithium and tert-butyllithium at low temperatures (0 °C) in different solvents.
The compound's reactivity is primarily attributed to the presence of both the bromine and nitro groups, which can facilitate electrophilic substitution reactions and nucleophilic attacks, making it versatile in organic synthesis.
The mechanism by which 1-Bromo-4-(tert-butyl)-2-nitrobenzene acts in organic synthesis involves several steps:
Research indicates that this compound can be utilized to synthesize other complex organic molecules, demonstrating its utility in forming new molecular structures through various synthetic pathways.
1-Bromo-4-(tert-butyl)-2-nitrobenzene finds applications in various fields of organic chemistry:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 2226-71-3
CAS No.: 64768-29-2
CAS No.: 10110-86-8